Methyl 2-amino-4-isopropoxybenzoate
Description
Methyl 2-amino-4-isopropoxybenzoate is an aromatic methyl ester featuring an amino group at the 2-position and an isopropoxy group at the 4-position of the benzene ring. This compound belongs to a class of benzoate esters with diverse applications in organic synthesis, agrochemicals, and pharmaceuticals. Its structural uniqueness lies in the combination of electron-donating substituents (amino and alkoxy groups), which influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3 |
InChI Key |
ZUMPDVDDKBSWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-isopropoxybenzoate typically involves the esterification of 2-amino-4-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and strong bases (sodium hydroxide) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-4-isopropoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-isopropoxybenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their function. The isopropoxy group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways and result in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-amino-4-isopropoxybenzoate with its closest structural analogs, as identified in chemical databases and literature (see ). Key differences in substituent groups, positions, and physicochemical properties are highlighted.
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of this compound and Analogs
Key Observations :
Substituent Position: The 4-isopropoxy group in the target compound distinguishes it from analogs with methoxy or hydroxy groups at positions 4 or 4. Positional isomers (e.g., Methyl 4-amino-2-methoxybenzoate) exhibit reversed substituent placement, altering electronic effects on the benzene ring .
Functional Group Impact: Isopropoxy vs. Methoxy: The bulkier isopropoxy group (-OCH(CH₃)₂) enhances steric hindrance and lipophilicity compared to methoxy (-OCH₃). This may improve membrane permeability in biological systems but reduce solubility in polar solvents. Amino Group Stability: The electron-donating amino group at position 2 stabilizes the benzene ring but may increase susceptibility to oxidation or diazotization reactions compared to non-amino analogs.
Physicochemical Properties
Table 2: Hypothesized Physicochemical Properties
| Property | This compound | Methyl 2-amino-4-methoxybenzoate | Methyl 2-amino-5-hydroxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~209 | ~181 | ~167 |
| LogP (Lipophilicity) | ~2.1 (higher) | ~1.3 | ~0.7 |
| Water Solubility | Low | Moderate | High |
| Boiling Point | ~300°C (estimated) | ~280°C | ~265°C |
Notes:
- The isopropoxy group increases molecular weight and logP, reducing aqueous solubility compared to methoxy or hydroxy analogs.
- Hydroxy-substituted analogs (e.g., Methyl 2-amino-5-hydroxybenzoate) exhibit higher polarity due to -OH groups, enhancing water solubility .
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